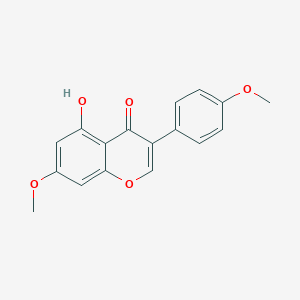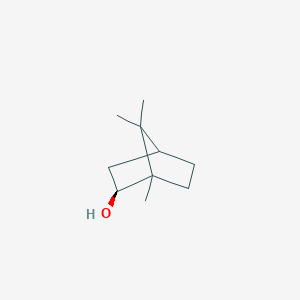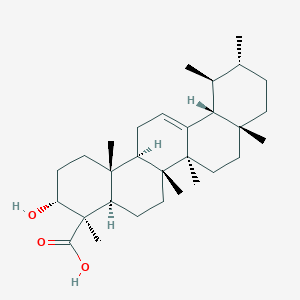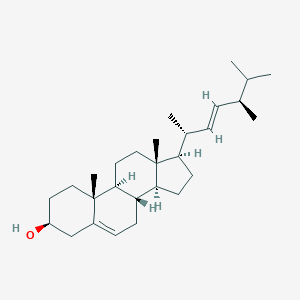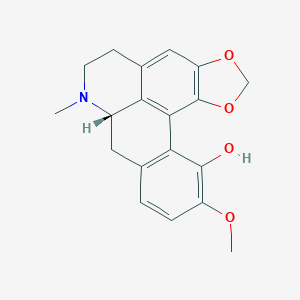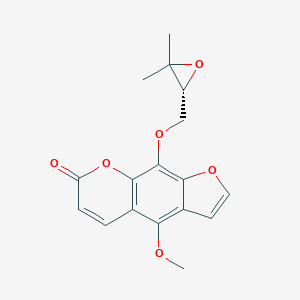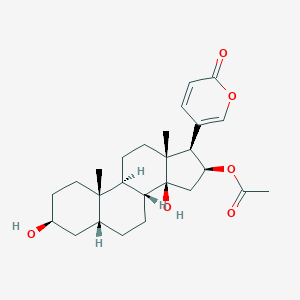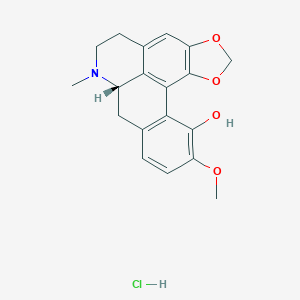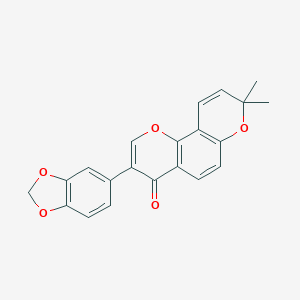
Calopogoniumisoflavone B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calopogoniumisoflavone B is a type of isoflavone that is extracted from the roots of the Calopogonium mucunoides plant. This compound has been found to possess various medicinal properties and has been the focus of numerous scientific studies.
Wissenschaftliche Forschungsanwendungen
Urease Inhibitory Applications
Calopogonium mucunoides, a plant from the Fabaceae family, has been studied for its urease inhibitory potential. Among various isoflavones isolated from this plant, including Calopogonium isoflavone B, several have shown significant potency in inhibiting urease, an enzyme that catalyzes the hydrolysis of urea. This suggests potential applications in treating diseases related to urease activity, such as certain infections and ulcers (Ndemangou et al., 2013).
Cytotoxic Properties
Research on Placolobium vietnamense, another plant from the Fabaceae family, led to the isolation of several compounds, including Calopogonium isoflavone B. These compounds were evaluated for their cytotoxicity against the HepG2 cell line, a model for studying liver cancer. While the study primarily focused on newly isolated compounds, the presence of Calopogonium isoflavone B in the mixture suggests potential roles in cytotoxicity and possibly anti-cancer applications (Do et al., 2022).
Anti-Parasitic Activities
Calopogonium isoflavone B was also identified in the seeds of Millettia griffoniana, along with other prenylated isoflavonoids. These compounds displayed moderate trypanocidal and anti-plasmodial activities, indicating potential applications in treating parasitic infections such as those caused by Trypanosoma and Plasmodium species (D. A. et al., 2005).
Other Isoflavones and Their Implications
While the focus is on Calopogonium isoflavone B, it's important to note that isoflavones, in general, have been widely studied for their various health effects. Isoflavones have been explored for their potential benefits in hormone-related conditions such as menopausal symptoms, cardiovascular health, cognitive functions, and bone health. These studies provide a broader context for understanding the potential applications of specific isoflavones like Calopogonium isoflavone B in health and disease management (Messina, 2010).
Eigenschaften
CAS-Nummer |
62502-14-1 |
|---|---|
Produktname |
Calopogoniumisoflavone B |
Molekularformel |
C21H16O5 |
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
3-(1,3-benzodioxol-5-yl)-8,8-dimethylpyrano[2,3-f]chromen-4-one |
InChI |
InChI=1S/C21H16O5/c1-21(2)8-7-13-16(26-21)6-4-14-19(22)15(10-23-20(13)14)12-3-5-17-18(9-12)25-11-24-17/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
WVHJQUXAKZCXEP-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCO5)C |
Kanonische SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCO5)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



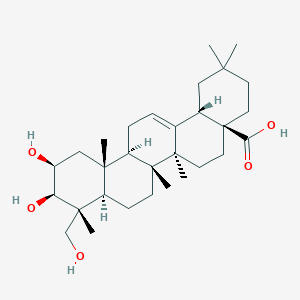
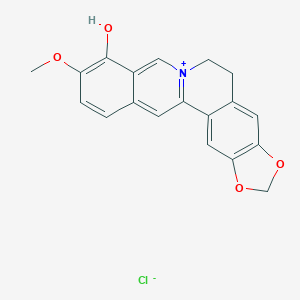
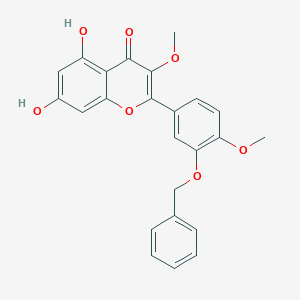
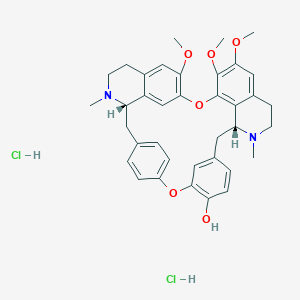
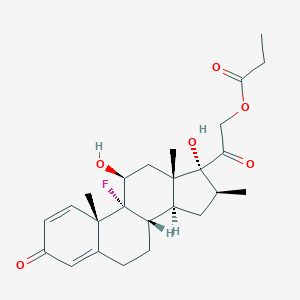
![(2E)-2-[(8S,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B190667.png)
